Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide
Description
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide (CAS: 2230804-08-5) is a hydrobromide salt of the imidazopyridine scaffold, widely utilized as a synthetic intermediate in medicinal chemistry. Its synthesis involves the condensation of 2-aminopyridine with ethyl 3-bromo-2-oxo propanoate (ethyl bromopyruvate) in ethanol under reflux, followed by recrystallization to yield a creamy white solid . Key spectroscopic data include:
- Melting Point: 172–174°C (notably lower than the free base’s reported 315–316°C) .
- IR Peaks: 3400 cm⁻¹ (N–H stretch) and 1720 cm⁻¹ (ester C=O) .
- NMR (D₂O): δ 1.45 (t, CH₃), 4.54 (q, CH₂), and aromatic protons at δ 7.54–8.74 .
This compound serves as a precursor for carbohydrazides, hydrazones, and amide derivatives, which are explored for antiproliferative, anticholinesterase, and DNA-intercalating activities .
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-2-carboxylate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.BrH/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8;/h3-7H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSXTCOHUKNMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=CC2=N1.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves the cyclization of 2-aminopyridine with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution and Cyclization Reactions
The ethyl ester group undergoes nucleophilic substitution, facilitating further functionalization. For example:
-
Hydrazinolysis : Reaction with hydrazine in ethanol yields imidazo[1,2-a]pyridine-2-carbohydrazide, which reacts with alkyl/aryl isothiocyanates to form thioamide derivatives .
| Reaction Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydrazinolysis | Hydrazine, ethanol, reflux | Imidazo[1,2-a]pyridine-2-carbohydrazide | 60–75% |
| Thioamide formation | RNCS (R = Me, Ph, etc.), ethanol | 2-(Imidazo[1,2-a]pyridin-2-ylcarbonyl)thiourea derivatives | 55–70% |
-
Cyclization : Treatment with ethyl bromoacetate and sodium acetate in ethanol produces thiazolidinone derivatives .
Coupling Reactions
The imidazo[1,2-a]pyridine core participates in metal-free and metal-catalyzed couplings:
-
Copper(I)-Catalyzed Aerobic Oxidative Coupling : Reacts with ketoxime acetates to form 3-aryl-substituted derivatives under mild conditions .
-
Iron-Catalyzed Denitration : Enables synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridines from nitro precursors .
| Reaction Type | Catalyst/Reagents | Key Products | Yield |
|---|---|---|---|
| Copper-catalyzed coupling | CuI, O₂, DMF, 80°C | 3-Arylimidazo[1,2-a]pyridines | 70–85% |
| Iron-mediated denitration | FeCl₃, EtOH, reflux | 3-Methyl-2-arylimidazo[1,2-a]pyridines | 65–78% |
Ester Hydrolysis
The ethyl ester is hydrolyzed to carboxylic acid under basic conditions, enabling further derivatization :
-
Base-Mediated Hydrolysis : NaOH in aqueous ethanol yields imidazo[1,2-a]pyridine-2-carboxylic acid.
Halogenation
Electrophilic bromination at the 3-position occurs using bromine in acetic acid :
-
Bromination : Introduces bromine at C3, enhancing reactivity for cross-coupling reactions.
Oxidation and Reduction
-
Oxidation : Potassium permanganate oxidizes the imidazo ring to form N-oxide derivatives.
-
Reduction : Sodium borohydride reduces ester groups to alcohols, though this is less common due to competing side reactions.
Mechanistic Insights
Key mechanistic pathways include:
Scientific Research Applications
Therapeutic Applications
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide has been investigated for its potential therapeutic effects against various diseases:
- Neurodegenerative Diseases :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Psychiatric Disorders :
Synthesis and Pharmacokinetics
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. The pharmacokinetic profiles of derivatives have been evaluated in vivo, showing promising absorption rates and bioavailability .
Table 1: Pharmacokinetic Data of Selected Compounds
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t½ (h) |
|---|---|---|---|---|
| 13 | 411 | 181 | 0.25 | 5 |
| 18 | 3850 | 337 | 0.5 | ND |
Case Studies
Several case studies highlight the effectiveness of ethyl imidazo[1,2-a]pyridine derivatives:
- Study on Neurodegeneration :
- Tuberculosis Treatment :
Mechanism of Action
The mechanism of action of ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Properties
Impact of Substituents
- Halogenation (Br, Cl, F) : Bromine at position 6 or 8 enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery . Chlorine at position 3 improves metabolic stability .
- Hydrobromide Salt : The hydrobromide form increases water solubility compared to the free base, critical for in vitro assays .
Critical Analysis of Contradictions
- Melting Point Discrepancy : reports a m.p. of 172–174°C for the hydrobromide salt, conflicting with a "lit." value of 315–316°C for the free base. This highlights the importance of salt formation in altering thermal properties .
- Biological Data Gaps : While brominated derivatives are well-studied, fluorinated analogs (e.g., 13a ) lack explicit activity data, necessitating further investigation .
Biological Activity
Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by an imidazo[1,2-a]pyridine core, which is a nitrogen-containing heterocyclic structure. This scaffold is known for its versatility in medicinal applications.
Target Interaction
The precise biological targets of this compound are still under investigation; however, it has been suggested that it may interact with various enzymes and receptors. Preliminary studies indicate potential interactions with TRPM8 channels, which are implicated in pain modulation and sensory responses .
Mode of Action
The compound is believed to modulate cellular processes through receptor binding and enzyme inhibition. Its effects on TRPM8 suggest a role in managing conditions related to pain and inflammation .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine show significant antibacterial and antifungal properties .
- Anticancer Properties : Some studies have reported that compounds within this class can inhibit cancer cell proliferation, particularly in cervical carcinoma cell lines .
- Analgesic Effects : The modulation of TRPM8 suggests potential analgesic properties, making it a candidate for pain management therapies .
Study on Antitubercular Activity
A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antitubercular activity. Notably, compounds demonstrated effective inhibition against Mycobacterium tuberculosis strains with minimal inhibitory concentrations (MIC) as low as 0.025 μg/mL . This highlights the potential for developing new treatments for tuberculosis using this scaffold.
Cytotoxicity Assays
In a study assessing the cytotoxic effects of various imidazo[1,2-a]pyridine analogs, several compounds were tested against HeLa cells. The results indicated that some derivatives exhibited cytotoxicity with IC50 values ranging from 25 to 150 μM, suggesting their potential as anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives, and how do reaction conditions influence yield?
- Methodological Answer : A high-yield (94%) synthesis of imidazo[1,2-a]pyridine derivatives involves substitution reactions using ethyl bromopyruvate and halogenated pyridines under reflux in polar aprotic solvents like DMF. Key factors include temperature control (80–100°C), stoichiometric ratios (1:1.2 for bromopyruvate:amine), and purification via column chromatography. NMR (¹H/¹³C) and HPLC are critical for confirming structural integrity .
Q. Which characterization techniques are essential for validating the structure of ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide?
- Methodological Answer : ¹H NMR is indispensable for confirming the ester group (δ ~4.3 ppm for -OCH₂CH₃) and aromatic protons (δ 7.5–9.0 ppm). Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding patterns, as demonstrated in studies of related imidazo[1,2-a]pyridines .
Q. What starting materials are commonly used to synthesize halogen-substituted imidazo[1,2-a]pyridine esters?
- Methodological Answer : 2-Aminopyridines (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) and α-keto esters (e.g., ethyl bromopyruvate) are key precursors. Halogenation with N-bromosuccinimide or iodine monochloride introduces substituents at the 6- or 8-positions, enabling downstream cross-coupling reactions .
Advanced Research Questions
Q. How does the Dimroth rearrangement affect the regioselectivity of imidazo[1,2-a]pyridine-2-carboxylate derivatives during amidation?
- Methodological Answer : Under basic hydrolysis conditions, esters (e.g., ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates) undergo Dimroth rearrangement, shifting the carboxylate group from C-2 to C-3. This isomerization is confirmed via ¹⁵N-NMR and isotopic labeling, necessitating careful control of pH and reaction time to avoid undesired regioisomers .
Q. How can researchers resolve contradictions in spectral data for structurally similar imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping aromatic signals) are resolved using 2D techniques (COSY, HSQC) and computational modeling (DFT). For example, studies on 8-chloro-6-trifluoromethyl derivatives required decoupling experiments to distinguish H-5 and H-7 protons .
Q. What strategies improve the efficiency of Suzuki-Miyaura cross-coupling for functionalizing imidazo[1,2-a]pyridine cores?
- Methodological Answer : Palladium catalysts (Pd(PPh₃)₄) with arylboronic acids in THF/water (3:1) at 80°C achieve >85% coupling efficiency. Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) for electron-deficient substrates, as shown in ethyl 6-iodoimidazo[1,2-a]pyrimidine-2-carboxylate derivatives .
Q. How do substituents at the 2- and 3-positions influence the biological activity of imidazo[1,2-a]pyridine carboxylates?
- Methodological Answer : Ester-to-amide conversion at C-2 enhances binding to melatonin receptors (MT₁/MT₂ selectivity). For example, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate derivatives show anticonvulsant activity in vivo, while trifluoromethyl groups at C-6 improve metabolic stability .
Q. What novel photocatalytic methods enable C–H functionalization of imidazo[1,2-a]pyridines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
